molecular formula C29H33N3O2S B4639020 2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE

2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B4639020
M. Wt: 487.7 g/mol
InChI Key: DBBPBDVAQGOGEJ-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethylbenzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer. The resulting product undergoes further reactions, including alkylation with alkyl halides, to yield the final compound .

Chemical Reactions Analysis

2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed antibacterial effects .

Comparison with Similar Compounds

Similar compounds to 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide include other benzo[h]quinazoline derivatives and spiro compounds. These compounds share structural similarities but may differ in their functional groups and specific biological activities. For example, 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one is a related compound that has been studied for its antibacterial properties . The unique combination of functional groups in 2-{3-Benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}-N,N-diethylacetamide sets it apart from these similar compounds, potentially offering distinct advantages in specific applications .

Properties

IUPAC Name

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2S/c1-3-31(4-2)24(33)20-35-28-30-26-23-15-9-8-14-22(23)18-29(16-10-11-17-29)25(26)27(34)32(28)19-21-12-6-5-7-13-21/h5-9,12-15H,3-4,10-11,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBPBDVAQGOGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}-N,N-DIETHYLACETAMIDE

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